((2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-4-(pivaloyloxy)tetrahydro-2H-pyran-2-yl)methyl pivalate
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Overview
Description
The compound “((2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-4-(pivaloyloxy)tetrahydro-2H-pyran-2-yl)methyl pivalate” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective acylation, and coupling reactions. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to minimize costs and maximize efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The chromenyl group can be reduced to a dihydrochromenyl group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the chromenyl group would yield a dihydro derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the chromenyl group suggests it could have antioxidant properties, while the acetamido group may confer bioactivity similar to that of amino sugars.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The combination of functional groups might make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings or adhesives.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an antioxidant, it might neutralize free radicals by donating electrons. If it has therapeutic effects, it might interact with specific enzymes or receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-4-(pivaloyloxy)tetrahydro-2H-pyran-2-yl)methyl pivalate
- **(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-tetrahydro-2H-pyran-2-yl)methyl pivalate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Compared to similar compounds, it might have enhanced stability, reactivity, or bioactivity.
Properties
Molecular Formula |
C28H37NO10 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19-,21-,22+,23-,24-/m1/s1 |
InChI Key |
DYXSONYTZFSEJG-PFKOEMKTSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
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